4-[(3-chlorophenyl)methyl]piperidine;hydrochloride
Overview
Description
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound’s high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: A structurally related compound with similar pharmacological properties.
4-Methylpiperidine: Another piperidine derivative with different substituents and biological activities.
Uniqueness
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-[(3-Chlorophenyl)methyl]piperidine;hydrochloride, also known by its CAS number 1373028-17-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClN
- Molecular Weight : 219.72 g/mol
- Solubility : Greater than 39 µg/mL at pH 7.4 .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to act as an antagonist at various receptor sites, influencing neurotransmitter release and potentially modulating conditions such as anxiety and depression.
Antidepressant Effects
Research has indicated that compounds with a piperidine structure can exhibit antidepressant-like effects. For instance, derivatives of piperidine have been shown to interact with the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies on similar piperidine derivatives have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL . The presence of halogen substituents, such as chlorine, has been linked to enhanced bioactivity.
Case Studies and Experimental Data
-
Study on Antidepressant Activity :
- A study evaluated the effects of a related piperidine derivative on food intake and neurotransmitter levels in rats. The compound was administered parenterally over five days, resulting in a significant reduction in food intake and alterations in brain concentrations of histamine and noradrenaline .
- Antimicrobial Evaluation :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
4-(4-chlorophenyl)-1-methyl-N-(4-(3-phenylpropanoylamino)methyl) | Structure | Moderate antibacterial activity |
ADS-003 | Structure | Significant interaction with H3 receptors |
JNJ-5207852 | Structure | Potent H3 receptor antagonist |
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLXYLZQJJISJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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